molecular formula C13H14N4O2 B040184 Prinoxodan CAS No. 111786-07-3

Prinoxodan

Cat. No. B040184
M. Wt: 258.28 g/mol
InChI Key: SUCNEHPNQBBVHQ-UHFFFAOYSA-N
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Description

Prinoxodan, also known as RGW2938, is a phosphodiesterase inhibitor . It is an orally effective positive inotropic/vasodilator agent . It is a new non-glycoside, non-catecholamine cardiotonic/vasodilator agent .

Scientific Research Applications

In addition to its role in cardiovascular medications, the broader research on compounds and projects related to or named similarly to "Prinoxodan" includes a diverse array of applications. For example, the PRIODAC research program focuses on understanding iodine metabolism and assessing the side effects of potassium iodide intakes, with an aim to develop internationally harmonized recommendations for iodine exposure (Benderitter et al., 2018).

In the field of oncology, compounds like Pristimerin have been investigated for their protective effects against doxorubicin-induced cardiotoxicity and fibrosis, implicating their potential in cancer treatment through the modulation of key signaling pathways (El-Agamy et al., 2018).

Furthermore, in diagnostic imaging, compounds such as Priodax have been used historically for cholecystography, with research indicating their better tolerance and effectiveness compared to other compounds (Holoubek et al., 1953).

Safety And Hazards

The safety and hazards of Prinoxodan are not well-documented. As with any chemical compound, it’s important to handle it with care and use appropriate safety measures .

properties

IUPAC Name

3-methyl-6-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-1,4-dihydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-17-7-9-6-8(2-3-10(9)14-13(17)19)11-4-5-12(18)16-15-11/h2-3,6H,4-5,7H2,1H3,(H,14,19)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCNEHPNQBBVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC(=C2)C3=NNC(=O)CC3)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149732
Record name Prinoxodan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prinoxodan

CAS RN

111786-07-3
Record name Prinoxodan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111786073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prinoxodan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRINOXODAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4VMH2E80M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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